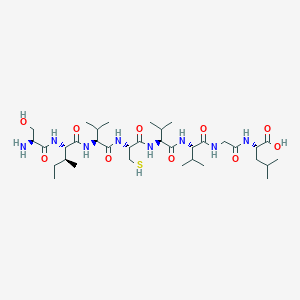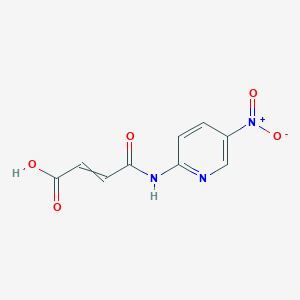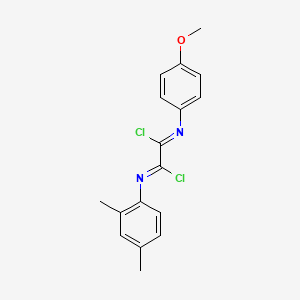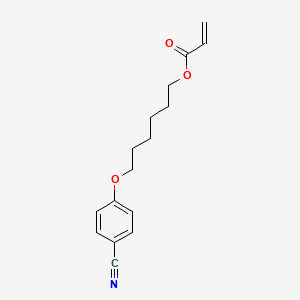
6-Bromo-5-chloro-8-iodoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-5-chloro-8-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C₉H₄BrClIN and a molecular weight of 368.40 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
准备方法
The synthesis of 6-Bromo-5-chloro-8-iodoquinoline typically involves multi-step reactions starting from quinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate.
For industrial production, the synthesis may involve transition metal-catalyzed reactions and green reaction protocols to ensure high yield and environmental sustainability . These methods are optimized for large-scale production, focusing on cost-effectiveness and minimizing hazardous by-products.
化学反应分析
6-Bromo-5-chloro-8-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine, chlorine, and iodine). Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a significant reaction for forming carbon–carbon bonds in this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various quinoline derivatives with different functional groups.
科学研究应用
6-Bromo-5-chloro-8-iodoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of materials with specific properties, such as dyes and catalysts.
作用机制
The mechanism of action of 6-Bromo-5-chloro-8-iodoquinoline is not fully understood, but it is believed to involve interactions with molecular targets such as DNA and enzymes . In medicinal applications, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline-based drugs.
相似化合物的比较
6-Bromo-5-chloro-8-iodoquinoline can be compared with other quinoline derivatives such as:
- 6-Chloro-4-oxo-N’-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
- 6-Chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide
These compounds also exhibit significant biological activities, including antiproliferative effects against cancer cells . The uniqueness of this compound lies in its specific halogen substitutions, which can influence its reactivity and biological properties.
属性
分子式 |
C9H4BrClIN |
|---|---|
分子量 |
368.39 g/mol |
IUPAC 名称 |
6-bromo-5-chloro-8-iodoquinoline |
InChI |
InChI=1S/C9H4BrClIN/c10-6-4-7(12)9-5(8(6)11)2-1-3-13-9/h1-4H |
InChI 键 |
PLJJQQVYVZKMTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CC(=C2N=C1)I)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)
![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)

![6-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B12516863.png)

![1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12516879.png)
![5-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12516888.png)


![2-[8-Hydroxy-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B12516909.png)

![N'-[1-(4-Chlorophenyl)ethylidene]hydrazinecarbothiohydrazide](/img/structure/B12516919.png)
